N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
Description
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a thiazole-pyrazine hybrid compound featuring a methylamino-acetamide side chain at the 4-position of the thiazole ring and a pyrazine-2-carboxamide group at the 2-position. Its molecular formula is C₁₅H₁₂N₆O₂S, with a molecular weight of 340.36 g/mol (CAS: 1351695-04-9) .
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c1-12-9(17)4-7-6-19-11(15-7)16-10(18)8-5-13-2-3-14-8/h2-3,5-6H,4H2,1H3,(H,12,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILNXRZFWSGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Pyrazine Ring Introduction: The pyrazine ring can be introduced through a cyclization reaction involving appropriate precursors such as 1,2-diamines and α-diketones.
Carboxamide Group Addition: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine, such as methylamine, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Evaluation of Antimicrobial Properties
The thiazole and pyrazine moieties in the compound contribute to its potential antimicrobial properties. Various derivatives of thiazole have been shown to exhibit significant antibacterial and antifungal activities .
Data Table: Antimicrobial Efficacy of Thiazole Derivatives
Cancer Therapy
Antitumor Activity
Recent studies have highlighted the potential of pyrazine derivatives in cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth .
Case Study: Pyrazolo[1,5-a]pyrimidines
Research has demonstrated that pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell cycle progression and modulation of apoptotic pathways. The incorporation of thiazole derivatives into this scaffold may enhance the overall efficacy against cancer cells due to synergistic effects observed in similar compounds .
Summary and Future Directions
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide presents a versatile structure with potential applications in cognitive enhancement, antimicrobial therapies, and cancer treatment. Ongoing research is crucial to fully elucidate its mechanisms of action and therapeutic benefits.
Mechanism of Action
The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are crucial for understanding its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations :
- The target compound and Analog 1 share identical molecular formulas but differ in substituents (pyridine vs. methylamino group) at the thiazole 4-position .
- Piperazine derivatives (e.g., Compound 4) are significantly larger (MW 654.00) due to bulky substituents like bromophenyl and chlorophenyl groups .
- Analog 2 replaces pyrazine with a furan ring, increasing molecular weight to 371.40 .
Pharmacological Activities
Anticancer Activity:
- Compound 7b (thiadiazole derivative) showed potent activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL) . Structural features like the phenylthiazole moiety may contribute to this activity.
- Compound 4 enhanced the bioavailability of paclitaxel (PTX) by 56–106.6% when co-administered orally, attributed to P-gp inhibition .
Structural-Activity Relationships (SAR):
Biological Activity
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews various studies and findings related to its biological activity, including its mechanisms of action, efficacy against specific targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C12H14N4OS
- IUPAC Name : this compound
Research indicates that this compound may act through multiple mechanisms, primarily involving the inhibition of specific kinases and phosphodiesterases.
- Kinase Inhibition : It has been shown to inhibit various kinases, including:
- VEGFR-2 : Vascular Endothelial Growth Factor Receptor 2 is crucial for angiogenesis. Inhibition can reduce tumor growth and metastasis.
- ERK-2 : Part of the MAPK signaling pathway, involved in cell proliferation and survival.
- Abl Kinase : Associated with chronic myeloid leukemia (CML), targeting this kinase can lead to apoptosis in cancer cells.
In Vitro Studies
Several in vitro studies have demonstrated the biological activity of this compound:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| HepG2 (liver cancer) | 11.3 | Apoptosis induction via VEGFR-2 inhibition | |
| K562 (CML) | 4.5 | Multi-target inhibition (VEGFR-2, ERK-2, Abl) |
These findings suggest that this compound exhibits significant anti-proliferative effects against various cancer cell lines.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound with its targets. For instance, it was found to effectively bind to the active sites of VEGFR-2, ERK-2, and Abl kinases, indicating a strong potential for therapeutic application in multi-targeted cancer therapies .
Case Studies
A notable case study involved the application of this compound in a preclinical model of breast cancer. The compound demonstrated:
- Tumor Growth Inhibition : A significant reduction in tumor size was observed when administered in conjunction with standard chemotherapy.
- Synergistic Effects : Enhanced efficacy when used alongside other chemotherapeutic agents targeting different pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
